N-(2,2-Dimethoxyethyl)-2-phenylacetamide
Overview
Description
N-(2,2-Dimethoxyethyl)-2-phenylacetamide (DMEP) is a compound of interest in the scientific research community due to its unique properties and potential applications in laboratory experiments. It is an organosulfur compound with a molecular formula of C10H15NO2S and a molecular weight of 211.3 g/mol. DMEP is a derivative of acetamide and is easily synthesized from the reaction of dimethoxymethane and 2-phenylacetamide in the presence of a catalytic amount of sulfuric acid.
Scientific Research Applications
Analytical Chemistry Applications
In the domain of analytical chemistry, N-(2,2-Dimethoxyethyl)-2-phenylacetamide derivatives have been utilized as probes or reactants in the sensitive detection of carbonyl compounds in environmental samples. For instance, the study by Houdier et al. (2000) introduces a new molecular probe for trace measurement of aldehydes and ketones in water samples, highlighting the evolution and improvement in sensitivity of such probes for environmental monitoring (Houdier et al., 2000).
Pharmacological Applications
In pharmacology, phenylacetamides, including derivatives similar to N-(2,2-Dimethoxyethyl)-2-phenylacetamide, have been explored for their potential as sodium-channel blockers. The study by Roufos et al. (1994) details the synthesis and evaluation of phenylacetamides in this context, contributing to the understanding of their structure-activity relationships and potential as neuroprotective agents (Roufos et al., 1994).
Environmental Science Applications
N-(2,2-Dimethoxyethyl)-2-phenylacetamide derivatives have also found application in environmental science, particularly in studies related to the detection and effects of pharmaceuticals in aquatic environments. The research by Parolini et al. (2010) on paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) utilizes a multi-biomarker approach to evaluate its cyto-genotoxicity on the zebra mussel, offering insights into the environmental impact of widely used pharmaceuticals (Parolini et al., 2010).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVDSOHZUZRTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625238 | |
Record name | N-(2,2-Dimethoxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethoxyethyl)-2-phenylacetamide | |
CAS RN |
89314-87-4 | |
Record name | N-(2,2-Dimethoxyethyl)-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.